Obestatin - 869705-22-6

Obestatin

Catalog Number: EVT-242145
CAS Number: 869705-22-6
Molecular Formula: C114H174N34O31
Molecular Weight: 2516.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 28-amino acid, acylated, orexigenic peptide that is a ligand for GROWTH HORMONE SECRETAGOGUE RECEPTORS. Ghrelin is widely expressed but primarily in the stomach in the adults. Ghrelin acts centrally to stimulate growth hormone secretion and food intake, and peripherally to regulate energy homeostasis. Its large precursor protein, known as appetite-regulating hormone or motilin-related peptide, contains ghrelin and obestatin.

Ghrelin

    Compound Description: Ghrelin is a 28-amino acid peptide hormone primarily produced in the stomach. It exists in two forms: acylated ghrelin (AG), which has a unique n-octanoic acid modification, and unacylated ghrelin (UnAG), the non-octanoylated form [, , , , ]. Ghrelin is best known for its role in appetite regulation, stimulating food intake and promoting weight gain [, , ]. It also stimulates the release of growth hormone (GH) from the pituitary gland [, , ]. Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR1a) [].

    Relevance: Ghrelin is highly relevant to obestatin due to their shared origin from the preproghrelin gene [, , , , ]. Both peptides are products of the post-translational processing of the same precursor protein [, ]. Despite their shared origin, ghrelin and obestatin are reported to have often opposing effects on food intake and other physiological functions [, ]. Understanding the interplay between ghrelin and obestatin is crucial for unraveling their roles in energy balance, metabolism, and related disorders. For example, several studies investigated the ghrelin/obestatin ratio as a potential marker for obesity and eating disorders [, , ].

[D-Lys(3)]-Growth Hormone Releasing Peptide-6

    Compound Description: [D-Lys(3)]-Growth Hormone Releasing Peptide-6 is a synthetic ghrelin receptor antagonist []. This compound blocks the binding of ghrelin to its receptor, GHSR1a, thereby inhibiting ghrelin's biological actions.

    Relevance: The use of [D-Lys(3)]-Growth Hormone Releasing Peptide-6 in obestatin research helped to elucidate the complex interplay between obestatin and the ghrelin signaling pathway []. Studies demonstrated that this ghrelin receptor antagonist could prevent obestatin's pro-survival effects on pancreatic beta-cells and human islets, suggesting that obestatin might exert some of its effects through interaction with the ghrelin receptor or signaling pathway []. This finding highlights the intricate relationship between these two peptides and their receptors.

Source and Classification

Obestatin is a 23-amino-acid peptide hormone that is primarily produced in the oxyntic mucosa of the stomach. It is derived from the same precursor as ghrelin, known as preproghrelin, through post-translational modifications. While ghrelin is recognized for its orexigenic (appetite-stimulating) effects, obestatin is considered to have opposite actions, functioning as an anorexic (appetite-suppressing) hormone. Obestatin is classified as a gastrointestinal peptide and has been implicated in various physiological processes including appetite regulation, metabolism, and cardiovascular function .

Synthesis Analysis

The synthesis of obestatin occurs via the cleavage of preproghrelin. This process involves several steps:

  1. Transcription and Translation: The gene encoding preproghrelin is transcribed into mRNA and translated into the preprohormone.
  2. Post-Translational Modifications: The preprohormone undergoes proteolytic cleavage to yield proghrelin, which is subsequently processed to form both ghrelin and obestatin.
  3. Amidation: The C-terminal end of obestatin undergoes amidation, a modification that is crucial for its biological activity and stability .

The synthesis can be influenced by various factors including nutritional status and hormonal signals.

Molecular Structure Analysis

Obestatin's molecular structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a predominantly alpha-helical structure, which is essential for its biological activity. Specifically, studies have shown that in certain solvent conditions (like 2,2,2-trifluoroethanol-water mixtures), obestatin forms an alpha-helix between specific residues (Pro(4) to Gln(15) and His(19) to Ala(22)). This structural conformation is believed to facilitate its interaction with potential receptors .

Key Structural Features:

  • Length: 23 amino acids
  • C-terminal Amidation: Essential for receptor binding
  • Secondary Structure: Predominantly alpha-helical in specific solvent conditions
Chemical Reactions Analysis

Obestatin participates in various biochemical reactions primarily involving receptor binding and signaling pathways. Its interactions are largely mediated through the G-protein-coupled receptor 39 (GPR39), although there are ongoing debates regarding its precise receptor interactions.

Notable Reactions:

  • Insulin Secretion Modulation: Obestatin enhances glucose-induced insulin secretion under hyperglycemic conditions through GPR39 signaling in pancreatic beta cells .
  • Regulation of Appetite: It inhibits food intake by acting on central nervous system pathways related to satiety.
Mechanism of Action

Obestatin's mechanism of action involves several pathways:

  1. Receptor Interaction: Obestatin binds to GPR39, initiating intracellular signaling cascades.
  2. Signal Transduction: The activation of GPR39 leads to both G-protein-dependent and independent pathways affecting cellular functions such as hormone secretion and metabolic processes.
  3. Physiological Effects: These signaling events result in reduced appetite, modulation of gastrointestinal motility, and enhancement of insulin secretion .

The dual mechanism involving both G-protein-dependent pathways and β-arrestin-mediated signaling highlights the complexity of obestatin's actions in various tissues.

Physical and Chemical Properties Analysis

Obestatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2.6 kDa
  • Solubility: Highly soluble in aqueous solutions
  • Stability: Has a relatively short biological half-life due to rapid degradation; reported half-lives vary significantly across different tissues (e.g., 42.2 minutes in plasma) which affects its physiological availability .
  • Structural Stability: C-terminal amidation enhances stability against enzymatic degradation.
Applications

Obestatin's potential applications span various scientific domains:

  1. Metabolic Disorders: Due to its role in appetite regulation and insulin secretion, obestatin may be explored as a therapeutic target for obesity and diabetes management.
  2. Cardiovascular Health: Its involvement in cardiovascular function suggests potential applications in treating heart diseases or metabolic syndrome.
  3. Muscle Regeneration: Research indicates that obestatin may enhance muscle fiber growth and differentiation, opening avenues for applications in muscle-wasting conditions .
  4. Cancer Research: Given its expression patterns in certain cancers, further exploration could elucidate its role in tumor biology.
Molecular Biology of Obestatin

Structural Characterization and Biosynthesis

Preproghrelin Gene and Post-Translational Processing

Obestatin originates from the GHRL gene located on human chromosome 3p25-26, which encodes a 117-amino acid precursor polypeptide known as preproghrelin [7] [8]. This gene comprises five exons, with exons 1 and 2 encoding the signal peptide and the N-terminal 28-amino acid ghrelin peptide. The C-terminal region of preproghrelin, encoded by exons 3 and 4, contains the obestatin sequence (residues 76–98 in human preproghrelin) [4] [8]. Post-translational processing involves proteolytic cleavage by prohormone convertases at a conserved cleavage site (arginine⁷⁵) to release the 23-amino acid obestatin peptide. This is followed by carboxy-terminal amidation, catalyzed by peptidylglycine α-amidating monooxygenase, which attaches an amide group to the C-terminal glutamine residue [4] [8]. This amidation is indispensable for obestatin’s structural stability and biological activity, as non-amidated forms exhibit significantly reduced receptor binding and functional efficacy [10].

Table 1: Post-Translational Processing Steps for Obestatin Biosynthesis

Processing StageMolecular EventBiological Significance
Proteolytic CleavageCleavage at Arg⁷⁵ by prohormone convertasesLiberates the 23-amino acid obestatin peptide from preproghrelin
C-Terminal AmidationAddition of amide group to Gln²³ by peptidylglycine α-amidating monooxygenaseConfers structural stability and receptor binding affinity
Bioactive ConformationFolding into α-helical structure in membrane-mimetic environmentsEnables interaction with cognate receptors and intracellular signaling

α-Helical Conformation and Stability Mechanisms

The secondary structure of human obestatin is characterized by a pronounced α-helical domain spanning residues 11–20 (Val¹⁴-Ser²⁰), as determined by nuclear magnetic resonance spectroscopy and circular dichroism studies in membrane-mimetic environments such as sodium dodecyl sulfate micelles or 2,2,2-trifluoroethanol-water mixtures [1] [10]. This amphipathic helix is stabilized by hydrophobic interactions between valine, leucine, and alanine residues, while the C-terminal amidation reinforces helical integrity through electrostatic interactions [10]. Truncation studies reveal that the fragment peptide obestatin(11–23) retains significant helicity and biological activity (e.g., stimulating ERK1/2 phosphorylation), whereas shorter fragments like obestatin(16–23) lose structural organization and functional efficacy [10]. The helical conformation is essential for obestatin’s proliferative effects in human epithelial cells, as disruption of this structure abolishes activation of phosphoinositide 3-kinase and mitogen-activated protein kinase pathways [10].

Species-Specific Sequence Variations and Evolutionary Conservation

Comparative genomic analyses demonstrate high conservation of the obestatin sequence across mammals, though critical variations exist. Human obestatin (F-Asn-Ala-Pro-Phe-Asp-Val-Gly-Ile-Lys-Leu-Ser-Gly-Val-Gln-Tyr-Gln-Gln-His-Ser-Gln-Ala-Leu-NH₂) shares 78% identity with mouse obestatin, differing at positions 12 (Ser¹² in humans vs. Ala¹² in mice) and 19 (His¹⁹ in humans vs. Gln¹⁹ in mice) [3] [10]. These substitutions alter the hydrophobicity and electrostatic potential of the helical domain, resulting in species-specific bioactivity profiles. For example, human obestatin(1–23) exhibits stronger proliferative effects in human retinal epithelial cells than its mouse counterpart, attributed to enhanced helical stability in the human peptide [10]. Despite these variations, the C-terminal amidation motif and the glycine residue at the proteolytic cleavage site are evolutionarily conserved, underscoring their non-negotiable roles in obestatin maturation [3] [8].

Receptor Identification and Signaling Pathways

Controversies Surrounding GPR39 as the Cognate Receptor

Initial reports identified G protein-coupled receptor 39 as obestatin’s cognate receptor, based on obestatin-induced receptor internalization and calcium mobilization in GPR39-transfected cells [5]. However, this attribution remains contentious, as independent studies failed to replicate obestatin binding or GPR39 activation [5] [9]. GPR39 knockout mice exhibit normal metabolic responses to obestatin administration, including reduced food intake and altered adipogenesis, suggesting signaling through alternative receptors [9]. Furthermore, zinc ions—not obestatin—have been validated as endogenous GPR39 ligands, activating constitutive receptor signaling in gastrointestinal and adipose tissues [9]. These discrepancies highlight unresolved questions about obestatin’s primary receptor and emphasize the need for ligand-affinity purification studies to identify authentic binding partners.

Cross-Reactivity with Glucagon-Like Peptide-1 Receptor

Emerging evidence indicates obestatin may signal through the glucagon-like peptide-1 receptor. In human adipocytes and pancreatic β-cells, obestatin binds to and upregulates glucagon-like peptide-1 receptor expression, with its proliferative and anti-apoptotic effects blocked by the glucagon-like peptide-1 receptor antagonist exendin(9–39) [9]. However, conflicting data from radioligand binding assays show no displacement of glucagon-like peptide-1 by obestatin in glucagon-like peptide-1 receptor-overexpressing cell lines [9]. This cross-reactivity remains plausible but unconfirmed, potentially explaining shared metabolic actions such as enhanced insulin secretion and β-cell survival [6] [9].

Intracellular Signaling Cascades (Phosphoinositide 3-Kinase, Mitogen-Activated Protein Kinase, Adenylate Cyclase)

Obestatin activates multiple intracellular signaling pathways irrespective of receptor identity:

  • Phosphoinositide 3-Kinase/Akt Pathway: Obestatin stimulates phosphoinositide 3-kinase-dependent phosphorylation of Akt at serine⁴⁷³, promoting cell survival and proliferation in gastric epithelium and pancreatic β-cells. This involves Gᵢ-dependent recruitment of β-arrestin 1 and subsequent src kinase activation [7] [9].
  • Mitogen-Activated Protein Kinase Cascade: Through matrix metalloproteinase-mediated epidermal growth factor receptor transactivation, obestatin induces sustained extracellular signal-regulated kinases 1 and 2 phosphorylation, driving cellular proliferation and gene expression [7] [10].
  • Adenylate Cyclase Modulation: In pituitary cells, obestatin activates adenylate cyclase via Gₛ-coupled receptors, increasing cyclic adenosine monophosphate production and regulating growth hormone and adrenocorticotropic hormone secretion after prolonged exposure [6] [9].

Table 2: Tissue-Specific Signaling Pathways Activated by Obestatin

Target TissuePrimary Signaling PathwayFunctional Outcome
Pancreatic β-cellsPhosphoinositide 3-kinase/Akt → extracellular signal-regulated kinases 1 and 2Enhanced cell survival and insulin secretion
Adipose TissueAdenylate cyclase → cyclic adenosine monophosphate → protein kinase AAdipogenesis and lipid metabolism regulation
Gastric EpitheliumEpidermal growth factor receptor transactivation → extracellular signal-regulated kinases 1 and 2Cellular proliferation and mucosal repair
Pituitary GlandAdenylate cyclase → cyclic adenosine monophosphateGrowth hormone and adrenocorticotropic hormone modulation

Tissue Distribution and Expression Patterns

Gastrointestinal Tract Localization (Stomach, Pancreas, Duodenum)

Obestatin is predominantly synthesized in the gastrointestinal tract, with highest expression in the oxyntic mucosa of the stomach, where it colocalizes with ghrelin in enteroendocrine cells [1] [6]. Substantial production occurs in pancreatic islets, particularly in the periphery of β-cell clusters and ductal epithelium, and in Brunner’s glands of the duodenum [1] [6] [9]. Immunohistochemical analyses reveal obestatin secretion into the gastric lumen and portal circulation, with plasma levels fluctuating inversely with feeding status [5] [9]. Notably, obestatin and ghrelin exhibit coordinated expression patterns in the gastrointestinal tract, suggesting coregulation at the transcriptional level despite their antagonistic physiological roles [6] [9].

Central Nervous System Expression and Neuroendocrine Interactions

Within the central nervous system, obestatin immunoreactivity is detected in hypothalamic nuclei (arcuate and paraventricular), hippocampus, and brainstem neurons [5] [9]. Central administration modulates neuropeptide Y and proopiomelanocortin expression, though effects on feeding behavior are inconsistent across species [5] [6]. Obestatin crosses the blood-brain barrier via saturable transport, acting on corticotropin-releasing factor type 2 receptors to influence anxiety and memory consolidation [5] [9]. Additionally, it blunts ghrelin-induced growth hormone release from pituitary somatotropes, indicating neuroendocrine feedback loops [6].

Peripheral Organ Synthesis (Adipose Tissue, Mammary Gland)

Beyond the gastrointestinal tract, obestatin is synthesized in white adipose tissue, where it promotes adipogenesis via phosphoinositide 3-kinase-dependent upregulation of peroxisome proliferator-activated receptor γ and CCAAT/enhancer-binding protein α [9] [10]. Human mammary gland epithelium expresses both obestatin and its precursor preproghrelin, with secretion into breast milk, suggesting roles in neonatal metabolism [6] [9]. Obestatin is also detected in Leydig cells of the testis, lung parenchyma, and thyroid follicular cells, though physiological functions in these organs remain poorly defined [5] [7].

Properties

CAS Number

869705-22-6

Product Name

Obestatin

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C114H174N34O31

Molecular Weight

2516.8 g/mol

InChI

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1

InChI Key

OJSXICLEROKMBP-FFUDWAICSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.